1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene
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Overview
Description
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is an aromatic compound with the molecular formula C9H9BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a propan-2-yloxy group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: Reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the halogen atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Halogenating Agents: Bromine, chlorine, and fluorine sources for halogenation.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Reducing Agents: Zinc amalgam and hydrochloric acid for Clemmensen reduction.
Coupling Reagents: Palladium catalysts and organoboron compounds for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying their interactions with biological targets.
Medicine: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of multiple halogen atoms and the propan-2-yloxy group can influence its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the propan-2-yloxy group.
1-Bromo-2-chloro-4-fluorobenzene: Different positioning of halogen atoms on the benzene ring.
1-Bromo-4-chloro-2-fluorobenzene: Another isomer with different halogen positioning.
Uniqueness
1-Bromo-5-chloro-2-fluoro-3-(propan-2-yloxy)benzene is unique due to the presence of the propan-2-yloxy group, which can significantly alter its chemical properties and reactivity compared to other halogenated benzene derivatives. This makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(11)3-7(10)9(8)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFHRJWPRKLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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